molecular formula C6H2BrFINO2 B14083378 1-Bromo-2-fluoro-5-iodo-4-nitrobenzene

1-Bromo-2-fluoro-5-iodo-4-nitrobenzene

Cat. No.: B14083378
M. Wt: 345.89 g/mol
InChI Key: YOGATKPNAWCKHO-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2. It is characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-5-iodo-4-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the nitration of a bromofluorobenzene derivative followed by iodination under specific conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-fluoro-5-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-2-fluoro-5-iodo-4-nitrobenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-5-iodo-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of halogens. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

1-Bromo-2-fluoro-5-iodo-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Properties

Molecular Formula

C6H2BrFINO2

Molecular Weight

345.89 g/mol

IUPAC Name

1-bromo-2-fluoro-5-iodo-4-nitrobenzene

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H

InChI Key

YOGATKPNAWCKHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)[N+](=O)[O-]

Origin of Product

United States

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